2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
Description
The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide features a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a carboxamide-linked 2-phenyl-2H-tetrazole moiety. Its structure combines a high-nitrogen tetrazole ring, known for metabolic stability and electronic effects, with a pyridine-thiazole scaffold commonly associated with bioactive molecules.
Properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)12-6-2-1-3-7-12)19-16-18-13(10-25-16)11-5-4-8-17-9-11/h1-10H,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORMACWHEIZJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between a pyridine-3-carboxaldehyde and an appropriate amine.
Formation of the Tetrazole Ring: The tetrazole ring is often formed by the cycloaddition of an azide with a nitrile group.
Final Coupling: The final step involves coupling the synthesized thiazole, pyridine, and tetrazole intermediates with a phenyl ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid.
| Reagents/Conditions | Products | Characterization Methods | References |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 2-Phenyl-2H-tetrazole-5-carboxylic acid | ||
| 2M NaOH, 80°C (2–3 hrs) | Sodium salt of tetrazole-5-carboxylic acid |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group undergoes nitration and halogenation at the para position due to electron-withdrawing effects of the tetrazole ring.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-phenyl derivative | 68% | |
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | 4-Bromo-2-phenyl derivative | 72% |
Regioselectivity : Directed by the electron-deficient tetrazole ring, favoring para substitution .
Alkylation and Acylation at the Tetrazole Nitrogen
The NH group of the tetrazole ring reacts with alkyl halides or acyl chlorides.
Limitation : Steric hindrance from the phenyl and thiazole groups reduces reactivity at N2.
Coordination Reactions with Metal Ions
The pyridinyl and thiazole nitrogen atoms act as ligands for transition metals.
Key Data : Cu(II) complexes show enhanced catalytic activity in Chan–Evans–Lam coupling .
Reduction of the Carboxamide to Amine
The carboxamide group is reduced to a primary amine using strong reducing agents.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| LiAlH₄, THF, reflux | 2-Phenyl-2H-tetrazole-5-methylamine | 65% | |
| BH₃·THF, 0°C → 25°C | Amine with retained thiazole ring | 58% |
Side Reaction : Over-reduction of the tetrazole ring may occur with prolonged exposure.
Thiazole Ring Functionalization
The thiazole moiety participates in electrophilic substitutions and cross-couplings.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME | 4-Arylthiazole derivatives | 70–80% | |
| Bromination | NBS, AIBN, CCl₄, 80°C | 5-Bromothiazole analog | 63% |
Note : The pyridin-3-yl group enhances electron density, favoring C5 substitution on the thiazole .
Stability Under Oxidative Conditions
The compound resists oxidation at the tetrazole ring but undergoes side-chain modifications.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | Phenyl → benzoic acid | 2-(Carboxyphenyl)-tetrazole-5-carboxamide | |
| mCPBA, CH₂Cl₂, 25°C | Sulfoxide formation (thiazole) | Sulfoxide derivative |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
The compound has shown promising results in anticancer studies. A series of thiazole and pyridine derivatives, including those related to 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a study indicated that thiazole-integrated compounds exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values demonstrating potent efficacy . -
Structure-Activity Relationship (SAR) :
The structure of the compound plays a critical role in its biological activity. Modifications on the thiazole and pyridine moieties can enhance anticancer properties. For example, the presence of electron-withdrawing groups on the pyridine ring has been associated with increased activity against specific cancer types . The SAR analysis indicates that the tetrazole ring is essential for maintaining biological activity, suggesting that further optimization could lead to more effective anticancer agents. -
Analgesic Properties :
Recent studies have suggested that derivatives of tetrazole compounds can exhibit analgesic properties. The multitarget biological activity of similar compounds indicates potential applications in pain management therapies .
Corrosion Inhibition
- Corrosion Studies :
The compound has been investigated for its ability to inhibit corrosion, particularly in copper surfaces exposed to hydrochloric acid. Research findings indicate that derivatives of thiazole, including those similar to this compound, can significantly reduce corrosion rates through adsorption mechanisms on metal surfaces . This application is particularly relevant in industries where metal integrity is crucial.
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Evren et al. (2019) | Novel thiazole derivatives showed strong anticancer properties | NIH/3T3 mouse embryoblast, A549 human lung adenocarcinoma | IC50 = 23.30 ± 0.35 mM |
| MDPI Study | Thiazole-pyridine hybrids demonstrated better efficacy than standard drugs | PC3, MCF-7, HepG2 | IC50 = 5.71 μM (better than 5-fluorouracil) |
| Corrosion Inhibition Study | Effective corrosion inhibition on copper surfaces | N/A | N/A |
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole Carboxamides with Pyridine Moieties
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) (): Features a morpholinomethyl group at thiazole position 5 and a benzamide group. The morpholine substituent enhances solubility due to its polarity, contrasting with the target compound’s lipophilic phenyltetrazole. Synthesized via Mannich reaction (paraformaldehyde + amine in acetic acid), differing from the target’s likely coupling-based synthesis .
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ():
Tetrazole vs. Other Heterocycles
- Compound 17 (): A nitrothiophene carboxamide with a trifluoromethylpyridine group.
- Dasatinib (): A thiazole carboxamide with pyrimidine and piperazine groups.
Bioactivity
- The target’s tetrazole may enhance radical scavenging due to its electron-deficient ring .
- Antibacterial Activity : Compound 17 () targets bacterial enzymes via nitro group interactions, a mechanism unlikely in the target compound due to tetrazole’s distinct redox profile .
- Anticancer Potential: Dasatinib’s success highlights thiazole carboxamides’ applicability in oncology. The target’s phenyltetrazole could modulate kinase affinity or solubility .
Physicochemical Data
The tetrazole’s planar structure may reduce crystallinity compared to bulkier substituents in 4d or 4a, impacting solubility .
Biological Activity
The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.
Structural Characteristics
The compound features several key functional groups:
- Tetrazole Ring : Known for its pharmacological significance, it contributes to the compound's bioactivity.
- Thiazole Moiety : Often associated with various therapeutic effects, including antimicrobial and anticancer activities.
- Pyridine and Phenyl Groups : These aromatic systems enhance the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been reported to possess activity against a range of pathogens, including bacteria and fungi. In a study involving various thiazole derivatives, compounds similar to our target demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has been documented in multiple studies. The presence of the tetrazole ring is often linked to the inhibition of inflammatory pathways. For example, compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in cell lines .
Anticancer Activity
The anticancer properties of thiazole derivatives are noteworthy. A study highlighted that certain thiazole-based compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, one compound showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against E. coli, demonstrating its potential as a lead compound for further development .
- Anti-inflammatory Effects : In a model of acute inflammation, a related tetrazole derivative reduced paw edema significantly compared to controls (p < 0.05), indicating its therapeutic potential in inflammatory diseases .
- Cytotoxicity Testing : A recent study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing that several derivatives had IC50 values below 1 µM, suggesting strong anticancer activity .
Biological Activity Summary
Q & A
Q. What experimental designs validate multi-target mechanisms of action?
- Methodological Answer :
- Polypharmacology Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CRISPR Transcriptomics : Genome-wide screens (e.g., Brunello library) reveal synthetic lethal interactions .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
